![molecular formula C22H21N5O B2713315 N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203280-40-3](/img/structure/B2713315.png)
N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, also known as PBI-4050, is a small molecule drug that has shown potential in treating fibrosis, inflammation, and cancer. It was first synthesized in 2010 by ProMetic Life Sciences Inc. and has since undergone various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activities. The research aimed at exploring the therapeutic potential of these compounds in treating seizure disorders. Studies such as the synthesis of alkanamide derivatives bearing heterocyclic rings demonstrated that incorporating certain structural elements could lead to compounds with notable anticonvulsant activity (Tarikogullari et al., 2010).
Antioxidant and Antimicrobial Properties
Research on coordination complexes constructed from pyrazole-acetamide derivatives has highlighted the impact of hydrogen bonding on self-assembly processes and demonstrated significant antioxidant activities. These findings suggest potential applications in developing antioxidant therapies (Chkirate et al., 2019).
Neurodegenerative Disease Research
Compounds structurally related to N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide have been explored for their potential in neurodegenerative disease research. For instance, studies on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of peripheral benzodiazepine receptors using positron emission tomography (PET) could offer new avenues for diagnosing and understanding the progression of neurodegenerative disorders (Fookes et al., 2008).
Antimicrobial and Antitumor Activities
Several studies have synthesized novel derivatives incorporating the N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide framework to evaluate their antimicrobial and antitumor activities. For example, research on sulphonamide derivatives has demonstrated good antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Fahim & Ismael, 2019).
Molecular Docking and Synthesis Studies
Molecular docking studies of pyrazole-imidazole-triazole hybrids indicate these compounds' potential in targeting specific biological receptors. Such research contributes to understanding the molecular interactions at the atomic level, which is crucial for drug design and development (Punia et al., 2021).
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-21(25-12-6-9-17-7-2-1-3-8-17)16-27-20-11-5-4-10-18(20)26-22(27)19-15-23-13-14-24-19/h1-5,7-8,10-11,13-15H,6,9,12,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNNMPUVGZFCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.